Bromoacetamido-PEG2-NHS ester
CAS No.: 1353011-78-5
Cat. No.: VC0522082
Molecular Formula: C13H19BrN2O7
Molecular Weight: 395.21
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353011-78-5 |
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Molecular Formula | C13H19BrN2O7 |
Molecular Weight | 395.21 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) |
Standard InChI Key | HDIXVXMKIWXBFA-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr |
Appearance | Solid powder |
Introduction
Chemical Properties
Understanding the precise chemical characteristics of Bromoacetamido-PEG2-NHS ester is essential for researchers seeking to utilize this compound effectively in their experimental protocols. These properties dictate both its reactivity profile and its suitability for various bioconjugation applications.
Molecular Structure and Composition
Property | Value (Source 1) | Value (Source 2) |
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Molecular Formula | C11H16BrNO6 | C13H19BrN2O7 |
Molecular Weight | 338.15 g/mol | 395.21 g/mol |
CAS Number | Not specified | 1353011-78-5 |
The discrepancy might be attributed to different variants of the compound, with the latter possibly representing Bromoacetamido-PEG2-C2-NHS ester, which includes an additional carbon spacer between the PEG units and the reactive groups . This variation illustrates the structural flexibility that can be engineered into this class of crosslinking reagents to optimize performance for specific applications.
Physical Properties
Bromoacetamido-PEG2-NHS ester is typically supplied as a solid powder that requires appropriate storage conditions to maintain its reactivity. The compound's defining physical characteristic is the presence of the PEG spacer, which significantly enhances its solubility in aqueous solutions compared to similar crosslinkers without PEG components .
This improved solubility is particularly valuable for bioconjugation reactions in physiological conditions, where many reagents with poor water solubility encounter limitations . The PEG linker also provides greater flexibility to the resulting conjugates, potentially reducing steric hindrance that might otherwise interfere with the biological activity of conjugated molecules.
Reaction Mechanism and Applications
The utility of Bromoacetamido-PEG2-NHS ester stems from its dual reactive groups that participate in distinct chemical reactions with biomolecules. Understanding these reaction mechanisms is crucial for designing effective bioconjugation strategies.
Bromoacetamide Reactivity
The bromoacetamide group acts as an alkylating agent that reacts efficiently with sulfhydryl groups (thiols, -SH) found in cysteine residues of proteins . The bromide functions as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of stable thioether bonds . This reaction typically proceeds well at neutral to slightly alkaline pH conditions.
The high selectivity of this reaction for thiol groups makes it valuable for site-specific protein modification strategies targeting free cysteine residues . This selectivity, combined with the orthogonal reactivity of the NHS ester portion, enables sequential conjugation strategies for complex biomolecular constructs.
Bioconjugation Applications
Bromoacetamido-PEG2-NHS ester has established itself as a critical tool in various bioconjugation applications due to its unique reactivity profile and the advantages conferred by its PEG spacer.
Protein Labeling and Modification
One of the primary applications of Bromoacetamido-PEG2-NHS ester is in protein labeling and modification. The compound can be used to attach various molecules such as fluorescent dyes, affinity tags, or other functional groups to proteins . The process typically involves a two-step approach that capitalizes on the reagent's heterobifunctional nature:
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The NHS ester end reacts with primary amines on one molecule (e.g., a dye or tag)
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The resulting intermediate, with an available bromoacetamide group, can then react with thiol groups on a target protein
This sequential reaction strategy allows for controlled conjugation with minimal cross-reactivity or self-polymerization, which is a common challenge with homobifunctional crosslinkers . The PEG spacer further enhances the performance of these conjugates by improving solubility and providing conformational flexibility .
Creation of Protein-Oligonucleotide Conjugates
Bromoacetamido-PEG2-NHS ester is particularly valuable for creating protein-oligonucleotide conjugates used in various applications including diagnostics, therapeutics, and research tools . The NHS ester can react with amine-modified oligonucleotides, while the bromoacetamide group can subsequently react with thiol-containing proteins or peptides.
The resulting conjugates benefit from the hydrophilic nature of the PEG spacer, which helps maintain the solubility and functionality of these often challenging hybrid biomolecules . This application demonstrates the versatility of the reagent in bridging different classes of biomolecules while preserving their individual functions.
PROTAC Development Applications
A particularly important emerging application for Bromoacetamido-PEG2-NHS ester is in the development of Proteolysis Targeting Chimeras (PROTACs), which represent a novel therapeutic approach for targeted protein degradation.
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that contain two different ligands connected by a linker: one ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase . This proximity-induced interaction leads to ubiquitination of the target protein, marking it for degradation by the proteasome.
Bromoacetamido-PEG2-NHS ester serves as an effective linker in PROTAC synthesis due to its dual reactive ends that can connect different functional components . The PEG spacer provides appropriate distance between the ligands while enhancing the aqueous solubility of the resulting PROTAC molecule . This is crucial for cellular uptake and distribution within physiological environments.
Advantages for PROTAC Technology
The use of Bromoacetamido-PEG2-NHS ester and its variants (such as Bromoacetamido-PEG2-C2-NHS ester) in PROTAC development offers several advantages:
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The PEG linker increases aqueous solubility, which is crucial for cellular penetration and distribution of the PROTAC molecule
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The flexible nature of the PEG chain allows for optimal spatial arrangement of the two ligands, facilitating the formation of the ternary complex (target protein-PROTAC-E3 ligase) necessary for ubiquitination
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The specific reactivity of the two ends enables controlled and directed synthesis of complex PROTAC structures with precise orientation of functional components
These advantages have made Bromoacetamido-PEG2-NHS ester and related compounds essential components in the rapidly advancing field of targeted protein degradation therapeutics .
Desired Concentration | Amount of Compound |
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1 mg | |
1 mM | 2.5304 mL |
5 mM | 0.5061 mL |
10 mM | 0.253 mL |
These calculations provide guidance for researchers preparing working solutions of the compound for various applications . It is recommended to select appropriate solvents based on the compound's solubility characteristics and to prepare fresh solutions before use whenever possible .
Comparison with Similar Compounds
To better understand the unique advantages of Bromoacetamido-PEG2-NHS ester, it is helpful to compare it with related crosslinking reagents.
Comparison with Different PEG-Length Variants
Bromoacetamido-PEG crosslinkers are available with different PEG chain lengths, such as PEG3 variants mentioned in the search results . The choice of PEG length affects several properties:
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Longer PEG chains generally provide greater solubility and flexibility
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Shorter PEG chains may be preferred when minimal distance between conjugated molecules is desired
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Different PEG lengths can affect the pharmacokinetics and biodistribution of the resulting conjugates
The PEG2 variant represents a balance between solubility enhancement and maintaining proximity between conjugated entities . For applications requiring greater spacer length, variants like Bromoacetamido-PEG3-acid and Bromoacetamido-PEG3-azide are available as alternatives .
Comparison with Non-PEGylated Crosslinkers
Traditional non-PEGylated crosslinkers share similar reactive groups but lack the hydrophilic PEG spacer. While these compounds can perform similar conjugation chemistry, they typically have lower solubility in aqueous systems, which can limit their utility in biological applications .
The addition of the PEG spacer in Bromoacetamido-PEG2-NHS ester provides several advantages over non-PEGylated alternatives:
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Enhanced solubility in aqueous buffer systems
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Reduced aggregation of conjugated biomolecules
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Improved biocompatibility of the resulting conjugates
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Greater flexibility that can reduce steric hindrance between conjugated entities
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